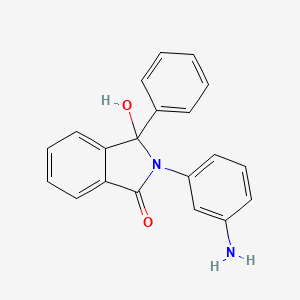
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one is a complex organic compound with significant potential in various scientific fields. This compound features an isoindolone core, which is a bicyclic structure consisting of a benzene ring fused to a lactam ring. The presence of both amino and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzaldehyde with phthalic anhydride, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used, such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, sulfonyl chlorides, and halogenating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, sulfonamides, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(3-Aminophenyl)isoindolin-1-one: Lacks the hydroxy group, which may affect its reactivity and applications.
3-Hydroxy-3-phenylisoindolin-1-one:
2-(3-Hydroxyphenyl)-3-phenylisoindolin-1-one: Has a hydroxy group on the phenyl ring instead of the isoindolone core, leading to different reactivity and applications.
Uniqueness: 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one is unique due to the presence of both amino and hydroxy functional groups, which provide versatility in chemical reactions and potential applications. Its isoindolone core also contributes to its distinct structural and chemical properties, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
3532-65-8 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H16N2O2/c21-15-9-6-10-16(13-15)22-19(23)17-11-4-5-12-18(17)20(22,24)14-7-2-1-3-8-14/h1-13,24H,21H2 |
Clave InChI |
VOGFOUJTROVQCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
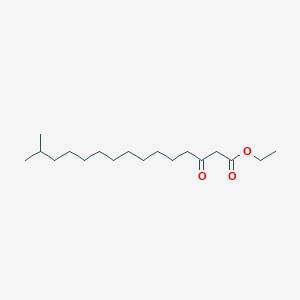
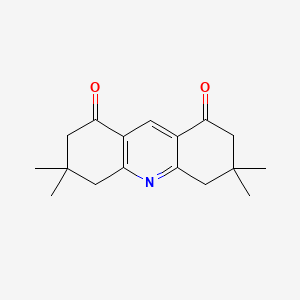
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
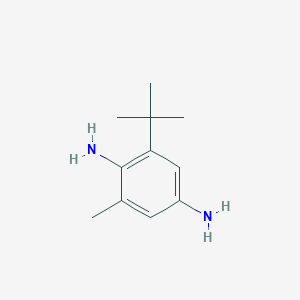
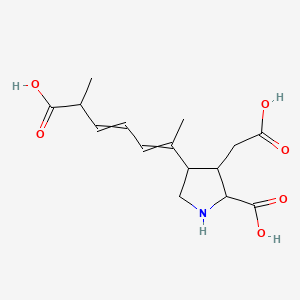

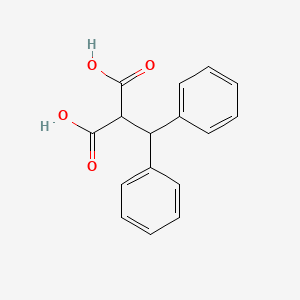
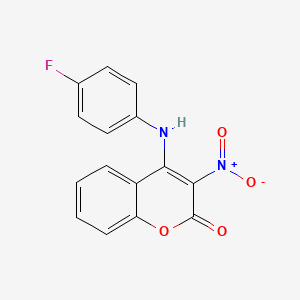
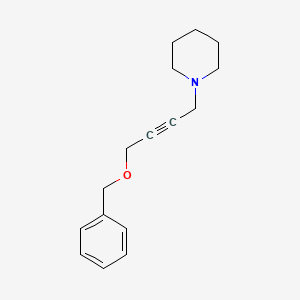
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)

![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
